4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid
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Overview
Description
4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid is a synthetic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and are of considerable interest in pharmaceutical and medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis usually starts with the preparation of the thieno[3,2-d]pyrimidine core. This involves cyclization reactions using suitable precursors, often involving thiourea, malonic acid derivatives, and appropriate condensing agents under acidic or basic conditions.
Step 2: The resultant thienopyrimidine intermediate then undergoes a series of functional group transformations to introduce the 4-oxo and 2-thioxo moieties.
Step 3: Finally, the benzoic acid moiety is introduced via a condensation reaction, often using methods such as acylation or through palladium-catalyzed coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis may involve similar steps but optimized for larger scale production. This includes:
Use of continuous flow reactors for efficient heating and mixing.
Use of automated synthesis platforms to control reaction conditions precisely.
Employment of high-throughput screening techniques to identify optimal conditions.
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation at the 4-oxo position to form corresponding sulfoxides or sulfones. Reduction reactions can target the benzoic acid moiety or the thioxo group.
Substitution Reactions:
Condensation Reactions: Condensation with aldehydes or ketones can lead to the formation of imines or other derivatives.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Employing reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: Utilizing reagents such as halogens or sulfonates for electrophilic substitutions, or organometallic reagents for nucleophilic substitutions.
Major Products:
Sulfoxides and sulfones from oxidation reactions.
Reduced derivatives from reduction reactions.
Various substituted thienopyrimidine derivatives depending on the substituents introduced.
In Chemistry:
As a building block for synthesizing more complex thienopyrimidine-based molecules.
In the study of reaction mechanisms involving sulfur and nitrogen heterocycles.
In Biology:
Exploration as a potential inhibitor of specific enzymes involved in metabolic pathways.
Investigated for its antimicrobial and antifungal properties.
In Medicine:
Potential use as a lead compound in drug discovery for treating diseases like cancer, due to its possible ability to inhibit cell proliferation.
In Industry:
Employed as a starting material for the synthesis of dyes, agrochemicals, and other fine chemicals.
Mechanism of Action
Target of Action
It is known that similar compounds have been synthesized as potential anticonvulsant analogs , suggesting that their targets may be associated with the regulation of neuronal excitability.
Mode of Action
Based on its structural similarity to other anticonvulsant drugs, it can be inferred that it may interact with its targets to modulate neuronal excitability, thereby exerting its anticonvulsant effects .
Biochemical Pathways
Given its potential anticonvulsant activity, it may be involved in pathways related to the regulation of neuronal excitability and synaptic transmission .
Result of Action
The compound has shown weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice . This suggests that it may decrease neuronal excitability, thereby reducing the occurrence of seizures .
Biochemical Analysis
Biochemical Properties
It has been synthesized as a potential anticonvulsant analog
Cellular Effects
It has been tested in a pentylenetetrazole-induced seizure model in mice, showing weak and moderate anticonvulsant effects
Dosage Effects in Animal Models
The effects of 4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid vary with different dosages in animal models. In a pentylenetetrazole-induced seizure model in mice, the compound showed weak and moderate anticonvulsant effects
Comparison with Similar Compounds
4-aminothieno[3,2-d]pyrimidine derivatives.
Thieno[2,3-d]pyrimidine compounds.
Uniqueness:
The presence of both 4-oxo and 2-thioxo groups makes it distinct.
Its specific benzoic acid moiety offers unique reactivity and biological activity not seen in related compounds.
This compound's uniqueness lies in its structural features and the diverse range of reactions it can undergo, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S2/c17-12-11-10(5-6-21-11)15-14(20)16(12)7-8-1-3-9(4-2-8)13(18)19/h1-6H,7H2,(H,15,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBBETQVOXCNFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)NC2=S)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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